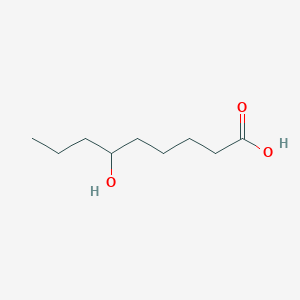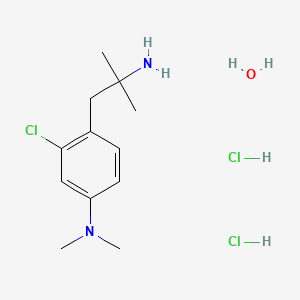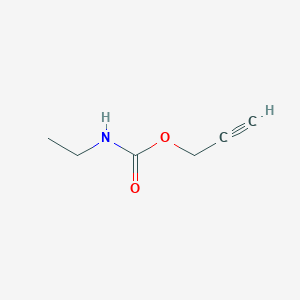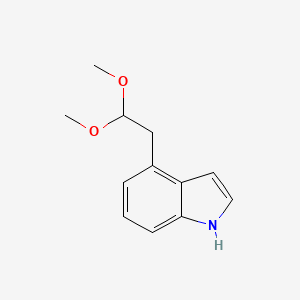![molecular formula C7H9BrO2 B14436822 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene CAS No. 75988-55-5](/img/structure/B14436822.png)
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1,4-dioxaspiro[44]non-6-ene is a chemical compound with the molecular formula C7H9BrO2 It is a member of the spiroketal family, characterized by a spiro-connected dioxane ring and a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene typically involves the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a ketone or carboxylic acid .
Aplicaciones Científicas De Investigación
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-8,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene
- 1,4-Dioxaspiro[4.4]non-6-ene
- 6-Bromo-1,3-dioxaspiro[4.5]decane
Uniqueness
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene is unique due to its specific spiroketal structure and the presence of a bromine atom.
Propiedades
Número CAS |
75988-55-5 |
|---|---|
Fórmula molecular |
C7H9BrO2 |
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
7-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5H2 |
Clave InChI |
KJYIGMMQZIKVNE-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
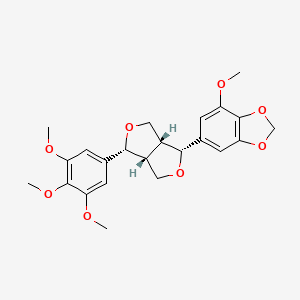

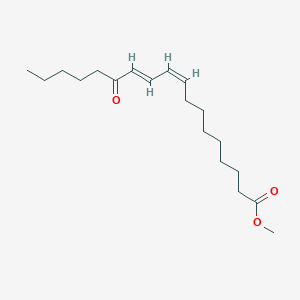
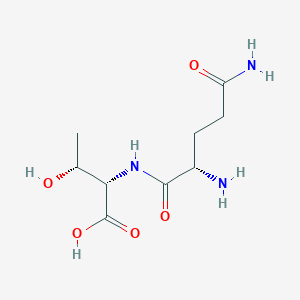

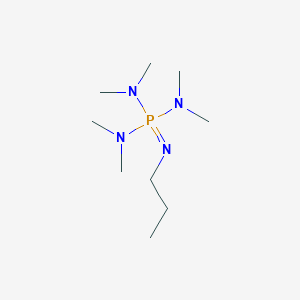

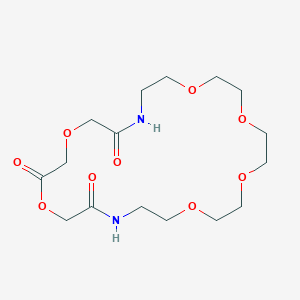
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
